Ethyl 5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate
Description
Ethyl 5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a structurally complex thiophene derivative featuring:
- A 4,5-dihydro-3-thiophenecarboxylate core with an ethyl ester group.
- A 2-[(2-methylbenzoyl)amino] group at position 2, providing amide functionality and aromatic substitution.
Properties
Molecular Formula |
C26H24INO6S |
|---|---|
Molecular Weight |
605.4 g/mol |
IUPAC Name |
ethyl (5Z)-4-hydroxy-5-[(3-iodo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-2-(2-methylbenzoyl)iminothiophene-3-carboxylate |
InChI |
InChI=1S/C26H24INO6S/c1-5-11-34-23-18(27)12-16(13-19(23)32-4)14-20-22(29)21(26(31)33-6-2)25(35-20)28-24(30)17-10-8-7-9-15(17)3/h5,7-10,12-14,29H,1,6,11H2,2-4H3/b20-14-,28-25? |
InChI Key |
WXNSDKVEQHOMQB-ZVPJYGFCSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC(=C(C(=C2)I)OCC=C)OC)/SC1=NC(=O)C3=CC=CC=C3C)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=C(C(=C2)I)OCC=C)OC)SC1=NC(=O)C3=CC=CC=C3C)O |
Origin of Product |
United States |
Biological Activity
Ethyl 5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with potential biological activities. This article reviews the known biological activities, mechanisms of action, and relevant research findings related to this compound.
- Molecular Formula : C16H17IN2O3S
- Molecular Weight : 444.29 g/mol
- CAS Number : 525572-82-1
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its potential anticancer, antimicrobial, and anti-inflammatory properties.
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, certain thiosemicarbazones have shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins. Ethyl 5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene] may share these mechanisms due to its structural components.
Case Study : A study on thiosemicarbazone derivatives demonstrated that modifications in the benzylidene moiety significantly influenced cytotoxicity against various cancer cell lines, suggesting that similar modifications could enhance the activity of this compound against specific cancers .
2. Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Compounds with thioether and thioamide functionalities have been reported to exhibit antibacterial and antifungal activities.
Research Findings : A series of studies have shown that derivatives of thiosemicarbazones possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often ranged from 50 to 200 µg/mL .
| Compound Type | MIC (µg/mL) | Activity Type |
|---|---|---|
| Thiosemicarbazone | 50 - 200 | Antibacterial |
| Benzothiazole Derivative | 100 - 300 | Antifungal |
3. Anti-inflammatory Activity
The anti-inflammatory properties of related compounds suggest that ethyl 5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene] may also exhibit similar effects. Compounds containing methoxy groups have been linked to reduced inflammatory responses in vitro.
Mechanism of Action : These compounds often inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial mediators in inflammatory pathways.
Structure-Activity Relationship (SAR)
The biological activity of ethyl 5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene] can be influenced by its structural features:
- Allyloxy Group : Enhances lipophilicity, potentially improving cell membrane permeability.
- Iodine Substitution : May increase biological activity due to enhanced electron-withdrawing properties.
Comparison with Similar Compounds
Structural Similarities and Differences
Key Observations :
- The iodo-methoxy-benzylidene group in the target compound is structurally unique but shares similarities with the derivative in , which also includes a halogenated benzylidene motif.
- Thiophene carboxylate cores are common across analogs, but substituents vary significantly, influencing electronic properties and steric effects.
Physicochemical Properties
- Allyloxy and Methoxy Groups : Electron-donating substituents may stabilize the benzylidene moiety through resonance, as observed in anti-inflammatory thiophene derivatives .
- Ester Stability : The ethyl ester at position 3 is susceptible to hydrolysis under basic conditions, a common trait in thiophene carboxylates .
Q & A
Q. What are the key structural features influencing the compound’s reactivity and biological activity?
The compound’s reactivity is governed by its thiophene core, benzylidene moiety with allyloxy and iodo substituents, and the 2-methylbenzoyl amino group. The allyloxy group enhances solubility for in vitro assays, while the iodine atom may facilitate halogen bonding with biological targets like kinases . The methoxy group on the benzylidene ring contributes to electron-donating effects, stabilizing resonance interactions critical for bioactivity . Characterization via NMR, IR, and X-ray crystallography (if crystallizable) is essential to confirm these structural features .
Q. How is the compound synthesized, and what are the critical reaction conditions?
Synthesis involves multi-step reactions:
- Step 1 : Condensation of a substituted benzaldehyde derivative with a thiophene precursor under acidic conditions (e.g., acetic acid/DMF mixture) to form the benzylidene-thiophene core .
- Step 2 : Introduction of the 2-methylbenzoyl amino group via amide coupling (e.g., EDC/HOBt in DMF) .
- Step 3 : Allyloxy group incorporation using allyl bromide under basic conditions (e.g., K₂CO₃ in acetone) . Key challenges include avoiding over-oxidation of the thiophene ring and ensuring Z/E isomer purity during benzylidene formation .
Q. What in vitro assays are recommended for initial biological activity screening?
Prioritize assays aligned with structural analogs:
- Anti-inflammatory activity : COX-1/COX-2 inhibition assays (IC₅₀ determination) .
- Anticancer potential : Kinase inhibition profiling (e.g., EGFR, VEGFR2) using fluorescence-based assays .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control . Use concentrations ranging from 1 nM to 100 µM to establish dose-response curves .
Advanced Research Questions
Q. How can conflicting data between in vitro and in vivo anti-inflammatory results be resolved?
Discrepancies often arise from poor pharmacokinetic properties (e.g., low bioavailability). Address this by:
- Metabolic stability : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation .
- Solubility enhancement : Formulate with cyclodextrins or PEG-based carriers to improve aqueous solubility .
- In vivo validation : Use a murine LPS-induced inflammation model, measuring TNF-α and IL-6 levels pre- and post-treatment . Compare results with structurally similar compounds (e.g., thiazolidinone derivatives) to identify SAR trends .
Q. What strategies optimize reaction yields during benzylidene-thiophene core synthesis?
Key parameters:
- Catalyst selection : Use p-toluenesulfonic acid (PTSA) over H₂SO₄ to minimize side reactions .
- Temperature control : Maintain reflux at 80–90°C in acetic acid to prevent thiophene ring degradation .
- Isomer separation : Employ column chromatography (silica gel, hexane/EtOAc gradient) to isolate the Z-isomer, which typically shows higher bioactivity . Yields can improve from ~40% to >70% with these adjustments .
Q. How does the iodine substituent impact binding to kinase targets?
The iodine atom participates in halogen bonding with kinase active sites (e.g., EGFR’s hydrophobic pocket). Computational docking (AutoDock Vina) and molecular dynamics simulations reveal that iodine forms stable interactions (bond length: ~3.0 Å) with backbone carbonyl groups . Experimentally, replace iodine with bromine or chlorine to assess activity loss. IC₅₀ values for iodine-containing analogs are typically 2–3-fold lower than halogen-free derivatives .
Q. What analytical methods resolve ambiguities in stereochemical assignments?
- NOESY NMR : Detect spatial proximity between the benzylidene proton and thiophene ring protons to confirm Z-configuration .
- VCD (Vibrational Circular Dichroism) : Differentiate enantiomers in chiral derivatives .
- X-ray crystallography : Definitive method for absolute configuration determination, though crystallization may require vapor diffusion with chloroform/hexane .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data across cell lines?
Example: High activity in HeLa cells (IC₅₀ = 2 µM) but low activity in MCF-7 (IC₅₀ = 50 µM). Potential explanations:
- Target expression variability : Quantify EGFR/VEGFR2 levels in each cell line via Western blot .
- Metabolic differences : Assess ATP-dependent efflux pumps (e.g., P-gp) using verapamil as an inhibitor .
- Redox sensitivity : Measure intracellular glutathione levels; iodine-containing compounds may be deactivated in high-GSH environments .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Synthesis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
